Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate
Description
Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate is a structurally complex organic compound featuring a benzoate ester core modified with a thiourea-linked trichloroethylamine and diphenylacetyl group. Its molecular architecture includes:
- Methyl benzoate backbone: A benzene ring substituted with a methyl ester at position 1 and a thiourea-functionalized side chain at position 2.
- Thiourea bridge: Connects the benzoate moiety to a 2,2,2-trichloroethylamine group, which is further modified by a diphenylacetyl substituent.
- Halogenated and aromatic groups: The trichloroethyl moiety enhances lipophilicity, while the diphenylacetyl group may contribute to target specificity.
Properties
Molecular Formula |
C25H22Cl3N3O3S |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(2,2-diphenylacetyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C25H22Cl3N3O3S/c1-34-22(33)18-14-8-9-15-19(18)29-24(35)31-23(25(26,27)28)30-21(32)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20,23H,1H3,(H,30,32)(H2,29,31,35) |
InChI Key |
BVYPBGFLNICZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis might involve the reaction of 2,2,2-trichloro-1-[(diphenylacetyl)amino]ethane with a benzoate derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
*Molecular weights calculated based on structural formulas.
†Estimated due to lack of direct data.
‡ALS: Acetolactate synthase, a common target for sulfonylurea herbicides.
Key Observations :
- Thiourea vs. Sulfonylurea : The target compound’s thiourea group (–NH–C(=S)–NH–) differs from the sulfonylurea (–SO₂–NH–CO–NH–) in triflusulfuron methyl ester. Thioureas may exhibit distinct binding modes due to sulfur’s polarizability and reduced hydrogen-bonding capacity compared to sulfonyl groups .
- Diphenylacetyl vs. Aromatic Substitutions : The diphenylacetyl group may mimic sterol components in fungi (similar to triazoles like propiconazole), suggesting possible fungicidal activity via ergosterol biosynthesis disruption .
Physicochemical Properties
- Lipophilicity : The trichloroethyl and diphenylacetyl groups likely increase logP compared to sulfonylureas, favoring cuticular penetration in plants or fungi.
- Solubility : Reduced aqueous solubility compared to sulfonylureas (which rely on polar sulfonyl groups) may limit systemic mobility but enhance foliar adhesion.
Computational Insights
Tools like UCSF Chimera (for molecular visualization) and AutoDock Vina (for docking simulations) could elucidate binding interactions. For example:
- Docking the target compound into ALS (PDB: 1N0H) may reveal competitive inhibition versus sulfonylureas.
- Comparative molecular dynamics simulations could assess stability of thiourea-enzyme complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
